Octenidine saccharin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octenidine saccharin: is a compound that combines the properties of octenidine, a cationic surfactant, and saccharin, a non-caloric sweetener. Octenidine is known for its antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria . Saccharin, on the other hand, is widely used as a sugar substitute due to its sweetening properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octenidine saccharin involves the preparation of octenidine dihydrochloride, which is derived from 4-aminopyridine. The process includes the reaction of 4-aminopyridine with decane-1,10-diyl bis(chloride) under specific conditions to form octenidine dihydrochloride . Saccharin is synthesized through the oxidation of o-toluenesulfonamide .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of both octenidine dihydrochloride and saccharin, followed by their combination under controlled conditions. The process aims to ensure high purity and yield while minimizing impurities .
Chemical Reactions Analysis
Types of Reactions: Octenidine saccharin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution can result in various substituted compounds .
Scientific Research Applications
Biology: In biological research, octenidine saccharin is investigated for its effects on microbial growth and its potential use in preventing infections .
Medicine: The compound is explored for its use in medical applications, such as wound care and infection control, due to its antimicrobial activity .
Industry: In the industrial sector, this compound is used in the formulation of disinfectants and antiseptic products for healthcare and hygiene purposes .
Mechanism of Action
Molecular Targets and Pathways: Octenidine saccharin exerts its effects primarily through the disruption of microbial cell membranes. The cationic nature of octenidine allows it to interact with the negatively charged components of bacterial cell membranes, leading to membrane disintegration and cell death . Saccharin, while primarily a sweetener, may also contribute to the overall antimicrobial activity of the compound .
Comparison with Similar Compounds
Chlorhexidine: Another cationic antiseptic with similar antimicrobial properties.
Benzalkonium chloride: A quaternary ammonium compound used as a disinfectant.
Uniqueness: Octenidine saccharin is unique due to its combination of antimicrobial and sweetening properties.
Properties
CAS No. |
86767-75-1 |
---|---|
Molecular Formula |
C50H72N6O6S2 |
Molecular Weight |
917.3 g/mol |
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one;N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine |
InChI |
InChI=1S/C36H62N4.2C7H5NO3S/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;2*9-7-5-3-1-2-4-6(5)12(10,11)8-7/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1-4H,(H,8,9) |
InChI Key |
OBHFLBIBWSFADO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.C1=CC=C2C(=C1)C(=O)NS2(=O)=O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O |
Canonical SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.C1=CC=C2C(=C1)C(=O)NS2(=O)=O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O |
86767-75-1 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.